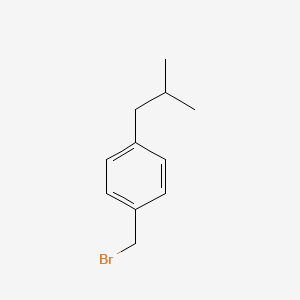

1-(Bromomethyl)-4-(2-methylpropyl)benzene

Description

BenchChem offers high-quality 1-(Bromomethyl)-4-(2-methylpropyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Bromomethyl)-4-(2-methylpropyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-(2-methylpropyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Br/c1-9(2)7-10-3-5-11(8-12)6-4-10/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOAIQCAHLUIZHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562295 | |

| Record name | 1-(Bromomethyl)-4-(2-methylpropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119347-92-1 | |

| Record name | 1-(Bromomethyl)-4-(2-methylpropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Mechanistic Investigations of 1 Bromomethyl 4 2 Methylpropyl Benzene and Analogs

Homolytic Bond Cleavage in Benzylic Bromination

Homolytic cleavage of the benzylic carbon-hydrogen bond is the initial step in the synthesis of compounds like 1-(bromomethyl)-4-(2-methylpropyl)benzene via benzylic bromination. This process involves the formation of a highly reactive benzylic radical, which is stabilized by the adjacent aromatic ring. Benzylic C-H bonds are notably weaker than typical alkyl C-H bonds, with bond dissociation energies around 90 kcal/mol, compared to 93-100 kcal/mol for tertiary, secondary, and primary C-H bonds. masterorganicchemistry.com This lower bond energy facilitates the selective cleavage at the benzylic position. masterorganicchemistry.comlibretexts.org

Radical Initiation, Propagation, and Termination Steps

The free-radical bromination of an alkylbenzene, such as 4-(2-methylpropyl)toluene, to form a benzylic bromide proceeds through a well-established chain reaction mechanism involving three key stages:

Initiation: The reaction is initiated by the homolytic cleavage of a bromine source to generate bromine radicals (Br•). This is typically achieved using light (hν) or heat to break the Br-Br bond in molecular bromine (Br₂) or the N-Br bond in a reagent like N-bromosuccinimide (NBS). masterorganicchemistry.comchemistrysteps.comlibretexts.orglibretexts.org NBS is often preferred as it maintains a low, constant concentration of Br₂, which favors substitution over addition to the aromatic ring. libretexts.orglibretexts.org

Initiation Step: Br₂ → 2 Br•

Propagation: This stage consists of two repeating steps that form the product and regenerate the bromine radical, allowing the chain reaction to continue. chemistrysteps.comchemistry.coach

A bromine radical abstracts a hydrogen atom from the benzylic position of the alkylbenzene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). chemistrysteps.comlibretexts.org

The newly formed benzylic radical then reacts with a molecule of Br₂ (or HBr reacts with NBS to produce Br₂) to form the benzylic bromide product and a new bromine radical. chemistrysteps.comlibretexts.org

Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical product. chemistry.coach This can happen in several ways, such as the combination of two bromine radicals or a bromine radical with a benzylic radical.

Resonance Stabilization of Benzylic Radical Intermediates

The selectivity and facility of benzylic bromination are direct consequences of the stability of the benzylic radical intermediate. masterorganicchemistry.comlibretexts.org This stability arises from the delocalization of the unpaired electron into the π-electron system of the adjacent benzene (B151609) ring through resonance. krayonnz.comlibretexts.org The unpaired electron is not confined to the benzylic carbon but is spread across the ortho and para positions of the aromatic ring. ucalgary.ca This delocalization significantly lowers the energy of the radical intermediate, making its formation more favorable compared to other alkyl radicals. libretexts.orgkrayonnz.comlibretexts.org

The resonance structures of a generic benzyl (B1604629) radical illustrate this delocalization, showing the unpaired electron distributed over four different carbon atoms. libretexts.org This inherent stability of the benzylic radical is a crucial factor that directs the radical halogenation to the benzylic position. chempedia.info

Heterolytic Bond Cleavage and Nucleophilic Pathways

Benzylic bromides like 1-(bromomethyl)-4-(2-methylpropyl)benzene are highly susceptible to nucleophilic substitution reactions due to the polarized carbon-bromine bond and the ability of the benzene ring to stabilize charged intermediates and transition states. libretexts.orgpediaa.com These reactions proceed via either Sₙ1 or Sₙ2 mechanisms, often in competition, depending on the specific structure of the halide, the nucleophile, the solvent, and the reaction conditions. brainly.comquora.com

Sₙ1 and Sₙ2 Reaction Mechanisms of Benzylic Bromides

Benzylic halides possess the unique ability to react readily through both Sₙ1 and Sₙ2 pathways. brainly.comkhanacademy.org

Sₙ1 Mechanism: This is a two-step, unimolecular process. The rate-determining first step involves the departure of the bromide leaving group to form a planar benzylic carbocation. quora.commasterorganicchemistry.com This intermediate is significantly stabilized by resonance, with the positive charge delocalized over the aromatic ring. ucalgary.casarthaks.com The second step is a rapid attack by a nucleophile on the carbocation. masterorganicchemistry.com The stability of the benzylic carbocation is the primary reason for the high reactivity of benzylic halides in Sₙ1 reactions. libretexts.orgsarthaks.com

Sₙ2 Mechanism: This is a single-step, bimolecular process where a nucleophile attacks the electrophilic benzylic carbon from the backside, displacing the bromide ion in a concerted fashion. masterorganicchemistry.com Although primary alkyl halides typically favor Sₙ2 reactions, benzylic halides show enhanced reactivity even by this pathway. ncert.nic.in The transition state of the Sₙ2 reaction is also stabilized by the adjacent aromatic ring. pediaa.comquora.com

The choice between Sₙ1 and Sₙ2 can be influenced by reaction conditions. Polar protic solvents favor the Sₙ1 pathway by stabilizing the carbocation intermediate, while polar aprotic solvents and strong nucleophiles favor the Sₙ2 pathway. quora.com

Role of the Aromatic Ring in Transition State Stabilization

The aromatic ring plays a critical role in accelerating nucleophilic substitution reactions at the benzylic position by stabilizing the transition states of both Sₙ1 and Sₙ2 mechanisms.

In Sₙ1 reactions , the π-system of the benzene ring donates electron density to the adjacent empty p-orbital of the carbocation intermediate, delocalizing the positive charge. ucalgary.ca This delocalization spreads the charge across the ortho and para positions of the ring, significantly lowering the activation energy for carbocation formation. ucalgary.canih.gov

In Sₙ2 reactions , the transition state involves a carbon atom that is partially bonded to both the incoming nucleophile and the departing leaving group. The p-orbitals of the benzene ring can overlap with the p-orbital on the reacting benzylic carbon, delocalizing the electron density of the transition state and thus lowering its energy. pediaa.comquora.com This stabilization makes the benzylic position more susceptible to nucleophilic attack than a simple primary alkyl halide. pediaa.com

Comparative Reactivity with Aliphatic and Other Benzylic Halides

Benzylic halides exhibit significantly enhanced reactivity in nucleophilic substitution reactions compared to their non-aromatic aliphatic counterparts. ucalgary.ca

| Compound Type | Sₙ1 Reactivity | Sₙ2 Reactivity | Reason for Reactivity |

| Benzylic Halide | High | High | Resonance stabilization of the carbocation intermediate (Sₙ1) and transition state (Sₙ2) by the aromatic ring. ucalgary.capediaa.comsarthaks.com |

| Tertiary Aliphatic Halide | High | Very Low/None | Forms a stable tertiary carbocation (Sₙ1); sterically hindered for backside attack (Sₙ2). masterorganicchemistry.comncert.nic.in |

| Secondary Aliphatic Halide | Moderate | Moderate | Can proceed through either pathway, often in competition. ncert.nic.in |

| Primary Aliphatic Halide | Very Low/None | High | Unstable primary carbocation (Sₙ1); sterically accessible for backside attack (Sₙ2). ncert.nic.in |

As the table illustrates, a primary benzylic halide is much more reactive in Sₙ1 reactions than a primary aliphatic halide because of the resonance-stabilized carbocation. sarthaks.com For instance, 2-chloro-2-phenylpropane is reported to be 600 times more reactive than its 2-methyl analogue (tert-butyl chloride) in Sₙ1 reactions, highlighting the powerful stabilizing effect of the phenyl group. ucalgary.ca Similarly, the Sₙ2 reactivity of benzylic halides is enhanced relative to simple alkyl halides due to the stabilization of the transition state. pediaa.com

The reactivity is also influenced by the nature of the halogen. The carbon-halogen bond strength decreases in the order C-Cl > C-Br > C-I. libretexts.orglibretexts.org Consequently, benzylic bromides are generally more reactive than benzylic chlorides, and benzylic iodides are the most reactive, as the weaker C-X bond is easier to break.

Catalytic Reaction Mechanisms

Metal-Catalyzed Substrate Activation

The activation of the C-Br bond in benzylic bromides like 1-(bromomethyl)-4-(2-methylpropyl)benzene is a critical step in many synthetic transformations. Transition metal complexes offer various pathways for this activation, which can be broadly categorized into inner-sphere and outer-sphere mechanisms.

Inner-sphere halogen atom abstraction involves the direct interaction and temporary coordination between the metal catalyst and the halogen atom of the substrate. This mechanism is distinct from outer-sphere electron transfer, where the electron transfer occurs without direct bonding between the reacting species. wikipedia.orglibretexts.org In the context of benzylic halides, this pathway is a proposed mechanism for the generation of radical intermediates, particularly with nickel catalysts. nsf.gov

Recent DFT (Density Functional Theory) calculations on Ni(0) and Ni(I) systems have proposed a concerted halogen-atom-abstraction pathway for the activation of alkyl halides. nsf.gov This mechanism is considered one of several possibilities, alongside oxidative addition and electron transfer pathways. nsf.gov For instance, in the cobalt-catalyzed reductive addition of unactivated alkyl chlorides to alkenes, mechanistic studies suggest a switch in the C-Cl bond activation from nucleophilic substitution to halogen atom abstraction is crucial for the efficient generation of alkyl radicals. researchgate.net While this study focused on alkyl chlorides, the principles can be extended to benzylic bromides, where the benzylic position enhances radical stability. libretexts.org

The general process for inner-sphere halogen atom abstraction can be depicted as: LₙM(I) + R-X → [LₙM(I)---X---R]‡ → LₙM(II)X + R•

Here, the transition metal complex (LₙM(I)) forms a transient bridged complex with the benzylic halide (R-X), leading to the homolytic cleavage of the C-X bond. This generates a benzylic radical (R•) and an oxidized metal-halide species (LₙM(II)X). The feasibility and rate of this pathway are influenced by the nature of the metal, its ligand environment, and the structure of the benzylic halide.

Table 1: Proposed Pathways for Ni(I)-Mediated Alkyl Halide Activation

| Pathway | Description | Intermediate Species |

|---|---|---|

| Pathway 1 | Two-electron oxidative addition | Ni(III) complex, followed by radical ejection to form Ni(II) |

| Pathway 2 | Outer-sphere single electron transfer | Radical anions, followed by homolytic C-X bond cleavage |

| Pathway 3 | Inner-sphere electron transfer (via encounter complex) | Encounter complex, followed by electron transfer and bond cleavage |

| Pathway 4 | Concerted halogen-atom-abstraction | Bridged transition state [LₙNi(I)---X---R]‡ |

This table summarizes potential mechanisms as discussed in literature for Ni(I) systems, which are relevant for understanding the activation of benzylic bromides. nsf.gov

Outer-sphere electron transfer (OSET) is a fundamental process in redox catalysis where an electron moves from the catalyst (reductant) to the substrate (oxidant) without the formation of a direct chemical bond between them. wikipedia.orglibretexts.org The reacting species remain separate and intact throughout the event. wikipedia.org This mechanism is particularly relevant for the reduction of benzylic bromides catalyzed by certain transition metal complexes. rsc.org

Kinetic studies involving a Co(I) complex with N,N,N-tridentate ligands have demonstrated its role as a competent redox catalyst for the reduction of benzyl bromide substrates. rsc.org The research disclosed an outer-sphere electron-transfer mechanism that occurs in concert with the cleavage of the C-Br bond. rsc.org This process can be described as an EC' mechanism, where an electrochemical reduction of the catalyst (E) is followed by a chemical catalytic step (C') that regenerates the active catalyst. rsc.org

The key steps in an OSET reduction of a benzylic bromide (ArCH₂Br) are:

Catalyst Reduction: The metal complex, e.g., [Co(II)L₂]²⁺, is electrochemically reduced to its active state, [Co(I)L₂]⁺.

Electron Transfer: The active [Co(I)L₂]⁺ catalyst transfers an electron to the benzylic bromide in the bulk solution via an outer-sphere mechanism. rsc.org [Co(I)L₂]⁺ + ArCH₂Br → [Co(II)L₂]²⁺ + [ArCH₂Br]•⁻

Dissociation: The resulting radical anion is unstable and rapidly dissociates to form a benzylic radical and a bromide ion. acs.orgresearchgate.net [ArCH₂Br]•⁻ → ArCH₂• + Br⁻

The rate of OSET is governed by Marcus theory, which relates the reaction rate to the thermodynamic driving force (redox potential difference) and the reorganizational energy required for the oxidant and reductant to change their structures upon electron transfer. wikipedia.orglibretexts.org For benzylic bromides, a higher LUMO (Lowest Unoccupied Molecular Orbital) energy makes the reduction less thermodynamically favorable, leading to a decreased rate, a correlation consistent with an OSET mechanism. rsc.org Computational and electrochemical analyses of Ni-catalyzed couplings have also invoked outer-sphere electron transfer to explain the formation of radical intermediates from benzyl halides. researchgate.net

Table 2: Comparison of Inner-Sphere vs. Outer-Sphere Mechanisms for Benzylic Bromide Activation

| Feature | Inner-Sphere Mechanism | Outer-Sphere Mechanism |

|---|---|---|

| Interaction | Direct coordination of the halogen to the metal center. | No direct bonding; species remain separate. wikipedia.org |

| Key Step | Halogen atom abstraction. | Single electron transfer through space. wikipedia.org |

| Intermediates | Bridged transition state; metal-halide complex and benzylic radical. | Substrate radical anion, which then fragments. researchgate.net |

| Catalyst Example | Proposed for some Ni(I) and Co(I) systems. nsf.govresearchgate.net | Demonstrated for Co(I) complexes with specific ligands. rsc.org |

Cobalt-Bromide Catalysis in Oxidation Processes

Cobalt-bromide catalysis, typically using cobalt(II) acetate (B1210297) and a bromide source in acetic acid, is a widely used system for the aerobic oxidation of alkylaromatic compounds. research-nexus.net In these reactions, benzylic bromides, such as 1-(bromomethyl)-4-(2-methylpropyl)benzene, are not merely substrates but key mechanistic intermediates that are formed in situ and actively participate in the catalytic cycle. research-nexus.netnih.gov

During the cobalt/bromide-catalyzed oxidation of alkylbenzenes, the active cobalt/bromide complexes can be compromised due to the conversion of ionic bromide into benzylic bromides. research-nexus.net This transformation fundamentally alters the nature of the catalytic reaction, shifting it from one driven by cobalt/bromide complexes to one primarily catalyzed by cobalt(II) and cobalt(III) acetate species. research-nexus.net

Catalyzed and Non-catalyzed Oxidation: The benzylic bromide intermediate can undergo further oxidation, leading to products like benzaldehydes and benzoic acids. nih.govdocumentsdelivered.com

Reaction with Co(III): Benzylic bromides can directly react with Co(III) species, leading to the reduction of the metal center and the regeneration of other catalytic species. nih.gov

Cobalt(II)-catalyzed Solvolysis: The C-Br bond can be cleaved via solvolysis, a reaction that can be catalyzed by Co(II), which regenerates inorganic bromide. However, this pathway plays a minor role in glacial acetic acid. nih.gov

The formation and subsequent reaction of the benzylic bromide are therefore crucial for maintaining the catalytic process. Its reaction under an oxygen atmosphere initiates the cobalt-bromide-catalyzed oxidation of the benzyl bromide itself, which leads to the regeneration of inorganic bromide and the rapid reduction of Co(III), thereby sustaining the cycle. nih.gov

The interactions between benzylic bromides and different oxidation states of cobalt are central to the mechanism. The rates of the direct reduction of Co(III) by several benzylic bromides have been measured, with the reaction proceeding through a mechanism that involves two different forms of Co(III). nih.gov This reaction is a key step for regenerating Co(II) in the catalytic cycle.

Reaction with Co(III): ArCH₂Br + 2Co(III) + H₂O → ArCHO + 2Co(II) + 2H⁺ + Br⁻ This reaction demonstrates the role of the benzylic bromide in reducing the active oxidant, Co(III), thereby propagating the chain reaction.

Reaction with Co(II): While Co(III) acts as an oxidant, Co(II) primarily functions as a catalyst for solvolysis. nih.gov In acetic acid, this leads to the formation of the corresponding benzyl acetate.

Table 3: Mechanistic Roles of Benzylic Bromide in Co/Br⁻ Catalyzed Oxidation

| Process | Reactants | Products/Outcome | Mechanistic Significance |

|---|---|---|---|

| Formation | Alkylbenzene, Co/Br⁻ catalyst, O₂ | Benzylic Bromide (ArCH₂Br) | Converts active catalyst-bound bromide to an organic bromide. research-nexus.net |

| Oxidation | ArCH₂Br, Co/Br⁻ catalyst, O₂ | Benzaldehyde (B42025), Benzoic Acid, Br₂ | Product formation and regeneration of inorganic bromide. nih.govdocumentsdelivered.com |

| Reduction of Co(III) | ArCH₂Br, Co(III) | ArCH₂•, Co(II), Br⁻ | Propagates the catalytic cycle by reducing the metal oxidant. nih.gov |

| Co(II)-catalyzed Solvolysis | ArCH₂Br, Co(II), CH₃COOH | Benzyl Acetate, HBr | Minor pathway for regenerating inorganic bromide in acetic acid. nih.gov |

Electrochemical Reaction Mechanisms

The electrochemical reduction of benzylic halides, including 1-(bromomethyl)-4-(2-methylpropyl)benzene, is a complex process involving the transfer of electrons from a cathode to the molecule, leading to the cleavage of the carbon-halogen bond. The specific pathways and outcomes of this reaction are highly dependent on a variety of factors, including the molecular structure, the electrode material, and the solvent system employed.

Electroreduction Pathways of Benzylic Halides

The electrochemical initiation for benzylic halides involves the reductive cleavage of the carbon-halogen (C-X) bond, which generates a benzyl radical and a halide anion. acs.org The standard reduction potential for this step becomes less negative in the order of Benzyl Chloride > Benzyl Bromide > Benzyl Iodide, which corresponds to the decreasing C-X bond dissociation energy. acs.org

At inert electrodes, such as glassy carbon, the reduction of benzyl halides typically proceeds via a concerted mechanism. This involves a direct, outer-sphere electron transfer from the cathode to the molecule's antibonding orbital, resulting in the simultaneous cleavage of the carbon-halogen bond and the formation of a benzyl radical (R•). acs.org This initial one-electron step is generally irreversible. researchgate.net

Following its formation, the benzyl radical can undergo several subsequent reactions:

Second Electron Transfer: The radical can be further reduced at the electrode surface, accepting a second electron to form a benzyl anion (R⁻). acs.org This highly reactive carbanion can then be protonated by a proton donor in the medium to yield toluene (B28343) or its derivatives.

Radical Dimerization: Two benzyl radicals can couple together to form a bibenzyl derivative (R-R). psu.edu This pathway is favored at high local concentrations of the radical intermediate near the electrode surface. psu.edu

Nucleophilic Attack: The electrogenerated benzyl anion can act as a nucleophile and react with an unreacted molecule of the starting benzylic halide in an S\N2 reaction, also producing the bibenzyl dimer. psu.edu

The competition between these pathways dictates the final product distribution. For instance, controlled-potential electrolyses have demonstrated that the process can be selectively directed toward producing either bibenzyl or toluene by adjusting the applied potential. researchgate.net

| Pathway | Initial Step | Key Intermediate | Subsequent Reaction | Final Product |

|---|---|---|---|---|

| Pathway A: Two-Electron Reduction | R-X + e⁻ → R• + X⁻ | Benzyl Radical (R•) | R• + e⁻ → R⁻ (Benzyl Anion) | R-H (e.g., Toluene derivative) |

| Pathway B: Radical-Radical Coupling | R-X + e⁻ → R• + X⁻ | Benzyl Radical (R•) | R• + R• → R-R | R-R (Bibenzyl derivative) |

| Pathway C: Nucleophilic Substitution | R-X + 2e⁻ → R⁻ + X⁻ | Benzyl Anion (R⁻) | R⁻ + R-X → R-R + X⁻ | R-R (Bibenzyl derivative) |

Influence of Electrode Surface and Solvent Environment on Electrocatalysis

The nature of the electrode surface and the composition of the solvent/electrolyte system have a profound impact on the mechanism and efficiency of benzylic halide electroreduction.

Electrode Surface: The choice of cathode material is critical, with certain metals exhibiting significant electrocatalytic properties. Silver (Ag) electrodes, in particular, display remarkable catalytic activity for this reduction, shifting the process to occur at potentials 0.45–0.72 V more positive than at glassy carbon (GC) electrodes. researchgate.net

Inert Electrodes (e.g., Glassy Carbon, Platinum): On these surfaces, the reduction typically follows an outer-sphere electron transfer mechanism. acs.orgscispace.com The process is a direct electron transfer from the cathode to the substrate molecule without significant interaction or adsorption. All three benzyl halides (chloride, bromide, and iodide) tend to show a single two-electron reduction peak at a GC electrode. researchgate.net

Catalytic Electrodes (e.g., Silver): The mechanism at a silver cathode is drastically different and bridges classical electrochemistry with organometallic activation. acs.org It involves the initial pre-adsorption of the benzyl halide onto the electrode surface. acs.org This is followed by the reduction of the adsorbed molecule to form a surface-stabilized benzyl radical. acs.orgscispace.com This intermediate can be further reduced to a benzyl-silver anionic adduct, which eventually dissociates at more negative potentials to release a free benzyl anion. acs.org This surface-mediated pathway avoids the high energetic barrier of direct reduction, explaining the catalytic effect. acs.org The adsorption strength varies with the halide; benzyl iodide is adsorbed more strongly and rapidly than benzyl bromide or chloride. researchgate.net Other tested cathode materials include nickel and platinum. psu.edu

Solvent Environment: The solvent and its supporting electrolyte create an electric double layer (EDL) at the electrode-solution interface, which influences the reaction pathway. acs.org The dense EDL can promote the dissociative reduction of benzylic halides through an outer-sphere mechanism, even without direct adsorption to the cathode. acs.org

The nature of the solvent, whether aprotic (like acetonitrile (B52724) or DMF) or protic (like water), also plays a crucial role. researchgate.netpsu.edu

In aprotic solvents, the electrogenerated benzyl anions can be relatively stable, allowing them to participate in subsequent reactions like nucleophilic attack or carboxylation if CO2 is present. researchgate.netresearchgate.net

In protic solvents like water, the availability of protons means that any formed benzyl anion is likely to be rapidly quenched to form the corresponding toluene derivative. psu.edu Studies have shown that the direct electroreductive homocoupling of benzyl bromide to bibenzyl can be achieved efficiently using water as the solvent, with the reaction likely occurring within organic droplets of the halide dispersed in the aqueous medium. psu.edu

| Electrode Material | Mechanism Type | Key Features | Relative Reduction Potential |

|---|---|---|---|

| Glassy Carbon (GC) | Outer-Sphere Concerted Electron Transfer | Direct 2e⁻ reduction; No significant substrate adsorption. acs.orgresearchgate.net | More Negative |

| Silver (Ag) | Inner-Sphere/Electrocatalytic | Preadsorption of halide; Formation of surface-bound radical and anionic intermediates. acs.orgresearchgate.net | Significantly More Positive (Catalytic Shift) researchgate.net |

| Nickel (Ni) / Platinum (Pt) | - | Have been tested for reduction in aqueous media to favor halide reduction over hydrogen evolution. psu.edu | - |

Synthetic Transformations and Derivatization Strategies for 1 Bromomethyl 4 2 Methylpropyl Benzene

Nucleophilic Substitution Reactions

The benzylic bromide in 1-(bromomethyl)-4-(2-methylpropyl)benzene is an excellent leaving group, facilitating nucleophilic substitution reactions through both SN1 and SN2 mechanisms. The stability of the resulting benzylic carbocation favors the SN1 pathway, while the primary nature of the carbon atom also allows for concerted SN2 reactions. khanacademy.org This reactivity is fundamental to the introduction of a diverse range of functional groups onto the 4-(2-methylpropyl)benzyl scaffold.

The displacement of the bromide ion by heteroatom nucleophiles is a common strategy for derivatization. These reactions lead to the formation of stable carbon-heteroatom bonds, yielding ethers, amines, and thioethers, respectively.

C-O Bond Formation: Reaction with alkoxides or hydroxides results in the formation of ethers and alcohols. For instance, treatment with sodium hydroxide (B78521) can yield (4-(2-methylpropyl)phenyl)methanol, a key alcohol intermediate. khanacademy.org

C-N Bond Formation: Amines and related nitrogen-containing nucleophiles readily react to form new C-N bonds. This is exemplified by reactions with cyclic amines or cyanide anions. researchgate.net The reaction with sodium cyanide, for example, produces 4-(2-methylpropyl)phenylacetonitrile. sciencesnail.com

C-S Bond Formation: Thiolates can be employed as nucleophiles to synthesize thioethers, creating a stable carbon-sulfur bond.

| Nucleophile | Reagent Example | Product Class | Bond Formed |

|---|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol | C-O |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether | C-O |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile | C-C (precursor to C-N via hydrolysis) |

| Amine | Ammonia (NH₃) | Amine | C-N |

| Thiolate | Sodium Ethanethiolate (NaSEt) | Thioether | C-S |

The utility of 1-(bromomethyl)-4-(2-methylpropyl)benzene as a building block is highlighted in the synthesis of pharmaceutically important molecules. A prominent example is its role as a precursor in some synthetic routes to Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). sciencesnail.comorgosolver.com

In one pathway, the nucleophilic substitution reaction between 1-(bromomethyl)-4-(2-methylpropyl)benzene and sodium cyanide yields 4-(2-methylpropyl)phenylacetonitrile. This nitrile intermediate is a key component in the Boots synthesis of Ibuprofen. sciencesnail.com The nitrile group can then be hydrolyzed under acidic conditions to produce the corresponding carboxylic acid, which is a crucial step in forming the final Ibuprofen structure. sciencesnail.com

Carbon-Carbon Bond Forming Reactions

Creating new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. 1-(Bromomethyl)-4-(2-methylpropyl)benzene is an effective substrate for several such reactions.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. wikipedia.orglibretexts.org Benzyl (B1604629) halides, including 1-(bromomethyl)-4-(2-methylpropyl)benzene, can participate in these reactions. researchgate.net

In a typical Suzuki-Miyaura reaction, 1-(bromomethyl)-4-(2-methylpropyl)benzene would be reacted with an aryl or vinyl boronic acid in the presence of a palladium catalyst and a base. nih.gov This process allows for the direct connection of the 4-(2-methylpropyl)benzyl group to other aromatic or olefinic systems, providing a straightforward route to substituted diarylmethanes and related structures. researchgate.netnih.gov The reaction mechanism involves oxidative addition of the benzyl bromide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(0) catalyst + Base | Diarylmethane |

| Suzuki-Miyaura Coupling | Vinylboronic acid (R-CH=CH-B(OH)₂) | Pd(0) catalyst + Base | Allylbenzene derivative |

The Wittig reaction is a fundamental method for synthesizing alkenes from carbonyl compounds. organic-chemistry.orgmdpi.com While 1-(bromomethyl)-4-(2-methylpropyl)benzene does not directly participate as the carbonyl or ylide component, it is a key starting material for the required phosphonium (B103445) ylide.

The synthesis of the Wittig reagent begins with the reaction of 1-(bromomethyl)-4-(2-methylpropyl)benzene with a phosphine, typically triphenylphosphine (B44618) (PPh₃). This nucleophilic substitution reaction forms a stable phosphonium salt. mnstate.edu In the subsequent step, the phosphonium salt is treated with a strong base (such as butyllithium) to deprotonate the benzylic carbon, generating the highly nucleophilic phosphonium ylide. This ylide can then react with an aldehyde or ketone to produce an alkene, where the oxygen atom of the carbonyl group is replaced by the carbon group originally bonded to the phosphorus. masterorganicchemistry.com This two-step sequence provides a reliable method for converting aldehydes and ketones into olefins with the 4-(2-methylpropyl)benzyl group attached. mnstate.edu

Oxidative and Reductive Transformations

The benzylic position of 1-(bromomethyl)-4-(2-methylpropyl)benzene is also susceptible to both oxidation and reduction, further expanding its synthetic utility.

Oxidative Transformations: The benzylic carbon can be oxidized to higher oxidation states. While direct oxidation of the bromomethyl group can be complex, it is often more practical to first convert it to a more suitable functional group, such as an alcohol or an alkyl group, via substitution or reduction. For example, oxidation of the corresponding (4-(2-methylpropyl)phenyl)methanol (formed via hydrolysis) with a suitable oxidizing agent like potassium permanganate (B83412) or chromic acid would yield 4-(2-methylpropyl)benzaldehyde or further oxidize to 4-(2-methylpropyl)benzoic acid. khanacademy.org

Reductive Transformations: The carbon-bromine bond can be readily reduced to a carbon-hydrogen bond. This transformation effectively converts the bromomethyl group into a methyl group, yielding 1-isobutyl-4-methylbenzene. Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using a palladium catalyst and a hydrogen source. This reductive cleavage is a useful strategy for removing the bromine atom when the 4-(2-methylpropyl)benzyl skeleton is desired without further functionalization at that position.

Conversion of Benzylic Bromides to Carboxylic Acids

The conversion of benzylic bromides, such as 1-(bromomethyl)-4-(2-methylpropyl)benzene, into carboxylic acids is a synthetically valuable transformation, primarily because it extends the carbon chain by one carbon atom. This is a key step in the synthesis of numerous fine chemicals, including pharmaceuticals. Two principal methods for this conversion are Grignard carboxylation and nitrile hydrolysis.

Grignard Carboxylation: This method involves the formation of a Grignard reagent by reacting the benzylic bromide with magnesium metal in an anhydrous ether solvent. The resulting organomagnesium compound is a potent nucleophile that readily attacks the electrophilic carbon of carbon dioxide (dry ice) to form a magnesium carboxylate salt. Subsequent acidification in an aqueous work-up protonates the carboxylate to yield the final carboxylic acid. For 1-(bromomethyl)-4-(2-methylpropyl)benzene, this sequence would yield 2-(4-isobutylphenyl)acetic acid, a key intermediate in some synthetic routes.

Nitrile Hydrolysis: An alternative two-step pathway involves the nucleophilic substitution of the bromide with a cyanide salt, typically sodium or potassium cyanide, to form the corresponding benzyl nitrile, 2-(4-isobutylphenyl)acetonitrile. This reaction is usually carried out in a polar aprotic solvent. The resulting nitrile can then be hydrolyzed to the carboxylic acid under either acidic or basic conditions, which cleaves the carbon-nitrogen triple bond. banglajol.info Acid-catalyzed hydrolysis, for example with aqueous sulfuric acid, directly produces the carboxylic acid and an ammonium (B1175870) salt. acs.org

| Method | Key Reagents | Intermediate | Final Product |

| Grignard Carboxylation | 1. Mg, ether; 2. CO2; 3. H3O+ | (4-Isobutylbenzyl)magnesium bromide | 2-(4-Isobutylphenyl)acetic acid |

| Nitrile Hydrolysis | 1. NaCN; 2. H3O+ or OH- | 2-(4-Isobutylphenyl)acetonitrile | 2-(4-Isobutylphenyl)acetic acid |

Reductive Dehalogenation of Brominated Aromatics

Reductive dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. In the case of 1-(bromomethyl)-4-(2-methylpropyl)benzene, this transformation converts the compound into 4-isobutyltoluene. This process can be achieved through several methods, including catalytic hydrogenation and metal-mediated reductions.

Catalytic Hydrogenation: This is a common and efficient method for the hydrogenolysis of the carbon-halogen bond. The reaction is typically carried out by treating the benzylic bromide with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). researchgate.net The process involves the oxidative addition of the C-Br bond to the palladium surface, followed by reaction with hydrogen to regenerate the catalyst and release the dehalogenated product and hydrogen bromide.

Metal-Mediated Reduction: Active metals, such as zinc, can also be used to effect the reductive cleavage of benzylic halides. researchgate.netwikipedia.org The reaction is typically performed in a protic solvent or in the presence of an acid which acts as the proton source. The zinc metal acts as the reducing agent, transferring electrons to the benzylic bromide, leading to the cleavage of the carbon-bromine bond and the formation of a benzylic radical or anion, which is then protonated to give the final product.

| Method | Reagents | Product |

| Catalytic Hydrogenation | H₂, Pd/C | 4-Isobutyltoluene |

| Metal-Mediated Reduction | Zn, H+ source | 4-Isobutyltoluene |

Applications as Precursors for Complex Chemical Structures

The reactivity of 1-(bromomethyl)-4-(2-methylpropyl)benzene makes it a valuable precursor for the synthesis of more complex molecules, ranging from fine chemicals and pharmaceutical intermediates to specialized polymers.

Synthesis of Fine Chemicals and Intermediates

1-(Bromomethyl)-4-(2-methylpropyl)benzene serves as a crucial building block in the synthesis of various fine chemicals and pharmaceutical intermediates. Its most notable application is in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen.

Synthesis of Ibuprofen: Ibuprofen, chemically known as 2-(4-isobutylphenyl)propanoic acid, can be synthesized through various routes. sigmaaldrich.comuoa.gr One of the established industrial methods, the BHC (Boots-Hoechst-Celanese) process, starts with isobutylbenzene (B155976). However, alternative synthetic strategies can utilize 1-(bromomethyl)-4-(2-methylpropyl)benzene as a key intermediate. For instance, as detailed in section 4.3.1, this compound can be converted to 2-(4-isobutylphenyl)acetic acid. While Ibuprofen itself is a propanoic acid derivative, the acetic acid derivative is a closely related structure and a valuable intermediate for other syntheses. A more direct route to an Ibuprofen precursor from 1-(bromomethyl)-4-(2-methylpropyl)benzene would involve its conversion to 2-(4-isobutylphenyl)acetonitrile, followed by alkylation with a methyl halide and subsequent hydrolysis of the nitrile group.

| Starting Material | Key Transformation | Intermediate | Target Molecule |

| 1-(Bromomethyl)-4-(2-methylpropyl)benzene | Cyanation | 2-(4-Isobutylphenyl)acetonitrile | Ibuprofen Precursor |

| 1-(Bromomethyl)-4-(2-methylpropyl)benzene | Grignard Carboxylation | 2-(4-Isobutylphenyl)acetic acid | Ibuprofen Analogue |

Derivatization for Polymer Precursors and Initiators

The benzylic bromide group is an excellent functional handle for introducing the 4-(2-methylpropyl)phenyl moiety into polymeric structures. This can be achieved by using 1-(bromomethyl)-4-(2-methylpropyl)benzene as an initiator for various polymerization techniques, particularly controlled radical polymerizations.

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for synthesizing well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures. wikipedia.org The mechanism of ATRP relies on the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper complex. wikipedia.org

Alkyl halides, and particularly activated halides like benzylic bromides, are highly efficient initiators for ATRP. 1-(Bromomethyl)-4-(2-methylpropyl)benzene can serve as an effective initiator for the ATRP of various monomers, such as styrenes and (meth)acrylates. banglajol.info The polymerization is initiated by the abstraction of the bromine atom by the copper(I) catalyst, which generates a 4-(2-methylpropyl)benzyl radical and the copper(II) deactivator. The radical then adds to a monomer unit to start the polymer chain growth. The resulting polymer chains will possess a 4-(2-methylpropyl)benzyl group at one end, which can impart specific properties to the final material, such as increased hydrophobicity and altered solubility.

| Polymerization Technique | Role of Compound | Resulting Polymer Feature |

| Atom Transfer Radical Polymerization (ATRP) | Initiator | 4-(2-methylpropyl)benzyl end-group |

Star polymers are a class of branched polymers consisting of multiple linear polymer chains (arms) linked to a central core. nih.gov They exhibit unique properties compared to their linear analogues, such as lower solution viscosity and a higher density of functional groups.

One of the common methods for synthesizing star polymers is the "core-first" approach, where a multifunctional initiator is used to simultaneously grow multiple polymer arms. acs.org By analogy to known multifunctional ATRP initiators like tetrakis(bromomethyl)benzene, a multifunctional initiator could be synthesized from isobutylbenzene through multiple bromomethylation steps. uoa.gr Such a core, for example, 1,3,5-tris(bromomethyl)-2,4,6-tri(2-methylpropyl)benzene, could then be used to initiate the ATRP of monomers like methyl methacrylate (B99206) or styrene. This would result in the formation of a star polymer with an isobutylphenyl-functionalized core and a precise number of polymer arms. The isobutylphenyl groups at the core would influence the polymer's thermal properties and its interaction with other materials.

| Polymer Architecture | Synthetic Approach | Role of Derivatized Compound |

| Star Polymer | "Core-first" with ATRP | Multifunctional initiator core |

Precursors for Aromatic Aldehydes and Related Compounds

1-(Bromomethyl)-4-(2-methylpropyl)benzene is a key precursor in the synthesis of 4-(2-methylpropyl)benzaldehyde, an important intermediate in the production of various pharmaceuticals and other fine chemicals. The conversion of the bromomethyl group to an aldehyde function can be achieved through several established oxidation methods.

One of the classic methods for this transformation is the Sommelet reaction , which involves the reaction of a benzyl halide with hexamine, followed by hydrolysis to yield the corresponding aldehyde. orgsyn.orgwikipedia.orgorganicreactions.org This reaction is particularly useful for the synthesis of aromatic aldehydes from their corresponding benzyl halides. orgsyn.org The reaction proceeds via the formation of a quaternary ammonium salt between the benzyl halide and hexamine. Subsequent hydrolysis, often under acidic conditions, leads to the formation of the aldehyde. orgsyn.org

Another notable method is the Hass-Bender oxidation , which utilizes the sodium salt of 2-nitropropane (B154153) as the oxidant to convert benzyl halides into benzaldehydes. wikipedia.orgwikipedia.org This reaction involves an initial S\sub{N}2 reaction where the nitronate anion displaces the bromide. The resulting intermediate then undergoes a pericyclic rearrangement to furnish the aldehyde. wikipedia.org

The Kornblum oxidation offers an alternative route, employing dimethyl sulfoxide (B87167) (DMSO) as the oxidant. wikipedia.orgsciencemadness.org This method is effective for converting alkyl halides and tosylates into carbonyl compounds. sciencemadness.org The reaction involves the formation of an alkoxysulfonium salt, which, in the presence of a base like triethylamine, eliminates to form the aldehyde or ketone. wikipedia.orgsciencemadness.org While the reaction works well for activated substrates like benzylic halides, modifications such as converting the bromide to a more reactive tosylate may be necessary for less reactive substrates. sciencemadness.org

Phase-transfer catalysis (PTC) provides an efficient and selective method for the oxidation of benzyl halides. This technique facilitates the reaction between reactants in different phases (e.g., an aqueous oxidizing agent and an organic substrate). wikipedia.orgresearcher.life For instance, the oxidation of para-substituted benzyl bromides to the corresponding benzaldehydes has been achieved in high yields using acidified monochromate in a non-polar solvent with a phase-transfer catalyst. wikipedia.org Another PTC approach uses potassium nitrate (B79036) as the oxidant in an aqueous medium, which has been shown to be effective for the oxidation of various benzyl halides.

The following table summarizes the typical reaction conditions and yields for the oxidation of para-alkyl substituted benzyl bromides to the corresponding aldehydes using various methods, providing a reference for the expected outcome with 1-(bromomethyl)-4-(2-methylpropyl)benzene.

| Oxidation Method | Reagents and Conditions | Substrate Example | Product | Yield (%) | Reference(s) |

| Sommelet Reaction | 1. Hexamine, CHCl₃, reflux2. H₂O, reflux | p-Xylyl chloride | p-Tolualdehyde | >80 | google.com |

| Hass-Bender Oxidation | Sodium 2-nitropropanate, Ethanol, reflux | Benzyl bromide | Benzaldehyde (B42025) | High | wikipedia.orgwikipedia.org |

| Kornblum Oxidation | DMSO, NaHCO₃, 150 °C | Benzyl bromide | Benzaldehyde | ~70 | sciencemadness.org |

| Phase-Transfer Catalysis | K₂CrO₄, H₂SO₄, Toluene (B28343), TBAB, 60 °C | Benzyl bromide | Benzaldehyde | >90 | wikipedia.org |

| Phase-Transfer Catalysis | KNO₃, CTAB, 10% aq. KOH, reflux | 4-Isopropylbenzyl chloride | 4-Isopropylbenzaldehyde | 71 |

Utility in the Synthesis of Heterocyclic Compounds (e.g., Chromanes, Azetidines, Piperidines, Triazoles, Thioureas)

The reactivity of the bromomethyl group in 1-(bromomethyl)-4-(2-methylpropyl)benzene makes it a valuable synthon for the construction of various heterocyclic ring systems. The 4-(2-methylpropyl)benzyl group can be readily introduced into these scaffolds through nucleophilic substitution reactions.

Chromanes: The synthesis of chromane (B1220400) derivatives can be achieved through the reaction of a substituted benzyl halide with a suitable phenol (B47542) precursor. For instance, the alkylation of a 2-hydroxybenzyl alcohol derivative with a benzyl bromide, followed by an intramolecular cyclization, can lead to the formation of the chromane ring system. While specific examples with 1-(bromomethyl)-4-(2-methylpropyl)benzene are not prevalent in the literature, the general strategy is well-established for the synthesis of this class of compounds.

Azetidines: Azetidines, four-membered nitrogen-containing heterocycles, can be synthesized through various methods involving the cyclization of precursors containing both a nitrogen atom and a leaving group. The reaction of 1-(bromomethyl)-4-(2-methylpropyl)benzene with a suitably functionalized amine, such as a β-amino alcohol or a γ-amino halide, can serve as a key step in the construction of the azetidine (B1206935) ring. Intramolecular cyclization of the resulting intermediate would then yield the desired N-benzylated azetidine derivative.

Piperidines: Piperidines, six-membered nitrogenous heterocycles, are common motifs in pharmaceuticals. The synthesis of N-substituted piperidines can be readily accomplished by the direct alkylation of piperidine (B6355638) with an appropriate alkyl halide. Therefore, reacting 1-(bromomethyl)-4-(2-methylpropyl)benzene with piperidine would yield 1-(4-(2-methylpropyl)benzyl)piperidine.

Triazoles: The 1,2,3-triazole ring system can be efficiently constructed via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. In this context, 1-(bromomethyl)-4-(2-methylpropyl)benzene can be first converted to the corresponding azide (B81097), 1-(azidomethyl)-4-(2-methylpropyl)benzene, by reaction with sodium azide. This azide can then undergo a [3+2] cycloaddition with a terminal alkyne in the presence of a copper(I) catalyst to afford the 1,4-disubstituted 1,2,3-triazole.

Thioureas: N-substituted thioureas can be prepared from the reaction of an isothiocyanate with an amine. Alternatively, S-alkylation of thiourea (B124793) with an alkyl halide, such as 1-(bromomethyl)-4-(2-methylpropyl)benzene, leads to the formation of an isothiouronium salt. These salts are versatile intermediates that can be further reacted to yield various sulfur-containing heterocycles or can be hydrolyzed to the corresponding thiol.

The following table provides an overview of the general synthetic strategies for incorporating the 4-(2-methylpropyl)benzyl moiety into these heterocyclic systems.

| Heterocycle | General Synthetic Strategy | Reactant for 1-(Bromomethyl)-4-(2-methylpropyl)benzene | Intermediate/Product |

| Chromane | Alkylation of a phenol followed by intramolecular cyclization | 2-Hydroxybenzyl alcohol derivative | O-alkylated intermediate, then chromane |

| Azetidine | Intramolecular cyclization of an N-substituted γ-haloamine | β-Amino alcohol or γ-amino halide | N-benzylated amino alcohol/halide, then azetidine |

| Piperidine | N-alkylation of piperidine | Piperidine | 1-(4-(2-Methylpropyl)benzyl)piperidine |

| Triazole | Copper-catalyzed azide-alkyne cycloaddition | 1. Sodium azide2. Terminal alkyne | 1-(Azidomethyl)-4-(2-methylpropyl)benzene, then 1,2,3-triazole |

| Thiourea | S-alkylation of thiourea | Thiourea | S-(4-(2-Methylpropyl)benzyl)isothiouronium bromide |

Computational and Theoretical Investigations of 1 Bromomethyl 4 2 Methylpropyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental findings. For 1-(bromomethyl)-4-(2-methylpropyl)benzene, these methods can elucidate its electronic landscape, preferred three-dimensional structure, and vibrational behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for the computational study of molecular systems due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the electronic structure of molecules, providing a basis for understanding their properties and reactivity.

The electronic structure of a molecule governs its chemical behavior. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. For 1-(bromomethyl)-4-(2-methylpropyl)benzene, the HOMO is expected to be localized on the electron-rich benzene (B151609) ring, while the LUMO is likely associated with the antibonding orbital of the C-Br bond, making it susceptible to nucleophilic attack at the benzylic carbon.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. In the MEP of 1-(bromomethyl)-4-(2-methylpropyl)benzene, a region of positive electrostatic potential (a "σ-hole") is anticipated along the extension of the C-Br bond. unimi.it This positive region can engage in attractive noncovalent interactions, particularly halogen bonding. unimi.it

Table 1: Calculated Electronic Properties of 1-(Bromomethyl)-4-(2-methylpropyl)benzene (Note: The following data is illustrative and based on typical values for similar compounds calculated using DFT at the B3LYP/6-311++G(d,p) level of theory, as specific experimental or calculated values for this molecule are not readily available in published literature.)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

Determining the most stable three-dimensional arrangement of atoms, or the molecular geometry, is a fundamental output of quantum chemical calculations. mdpi.com For a flexible molecule like 1-(bromomethyl)-4-(2-methylpropyl)benzene, which has rotatable bonds, conformational analysis is necessary to identify the lowest energy conformers. This is often achieved by performing a potential energy scan, where the energy of the molecule is calculated as a function of the dihedral angle of a specific bond. For this molecule, key rotations would be around the C(ring)-C(isobutyl) and C(ring)-C(bromomethyl) bonds. The resulting energy profile would reveal the most stable conformations and the energy barriers between them.

Table 2: Key Geometric Parameters for the Optimized Structure of 1-(Bromomethyl)-4-(2-methylpropyl)benzene (Note: This data is hypothetical and represents typical bond lengths and angles for such a molecule.)

| Parameter | Value |

| C-Br Bond Length | 1.95 Å |

| C(ring)-C(bromomethyl) Bond Length | 1.52 Å |

| C(ring)-C(isobutyl) Bond Length | 1.54 Å |

| C-C-Br Bond Angle | 112° |

Vibrational frequency calculations are performed on an optimized molecular geometry to predict its infrared (IR) and Raman spectra. These calculations not only help in the interpretation of experimental spectra but also confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies). nih.gov For 1-(bromomethyl)-4-(2-methylpropyl)benzene, characteristic vibrational modes would include the C-H stretching of the aromatic ring and the alkyl groups, the C-C stretching of the ring, and the C-Br stretching frequency, which is typically found in the lower frequency region of the IR spectrum.

Table 3: Selected Calculated Vibrational Frequencies for 1-(Bromomethyl)-4-(2-methylpropyl)benzene (Note: These are representative frequencies and have not been experimentally verified for this specific compound.)

| Vibrational Mode | Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Alkyl C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-Br Stretch | 700 - 600 |

Assessment of Functionals for Halogen Bonds and Noncovalent Interactions

The bromine atom in 1-(bromomethyl)-4-(2-methylpropyl)benzene can participate in halogen bonding, a type of noncovalent interaction that is crucial in supramolecular chemistry and materials science. unimi.itacs.org The accurate theoretical description of these weak interactions is challenging. Therefore, a critical aspect of computational studies on this molecule would be the assessment of various DFT functionals for their ability to model halogen bonds and other noncovalent interactions, such as π-stacking and van der Waals forces. Studies have shown that functionals including dispersion corrections, such as the ωB97X-D or B3LYP-D3, and double hybrid functionals often provide more accurate results for systems where noncovalent interactions are significant. researchgate.netucr.edu

Mechanistic Modeling and Reaction Dynamics

Beyond static molecular properties, computational chemistry can be used to model the mechanisms of chemical reactions involving 1-(bromomethyl)-4-(2-methylpropyl)benzene. For instance, its reaction with a nucleophile would likely proceed via an SN2 or SN1 mechanism at the benzylic carbon. Computational modeling can be used to calculate the activation energies for these pathways, determine the structure of the transition states, and predict the reaction products. This provides a detailed, step-by-step understanding of the reaction dynamics that is often difficult to obtain through experimental methods alone. Such studies are invaluable for predicting reactivity and designing new synthetic routes.

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions, including nucleophilic substitution at the benzylic carbon of 1-(bromomethyl)-4-(2-methylpropyl)benzene. The primary reaction pathways for this compound are the unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution reactions. Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the preferred reaction pathway under various conditions by mapping the potential energy surface and identifying the transition states.

The SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. The rate-determining step is the cleavage of the carbon-bromine bond to form a resonance-stabilized benzylic carbocation. The 4-(2-methylpropyl) group, being an electron-donating group, stabilizes this carbocation through inductive effects and hyperconjugation, thereby favoring the SN1 pathway. quora.com In contrast, the SN2 mechanism is a concerted process where the nucleophile attacks the electrophilic benzylic carbon from the backside, leading to the simultaneous breaking of the carbon-bromine bond and formation of the new carbon-nucleophile bond. masterorganicchemistry.com

Computational studies can precisely calculate the activation energies (ΔE‡) for both the SN1 and SN2 transition states. The geometry of the transition states can also be optimized to understand the structural changes that occur during the reaction. For the SN2 pathway, the transition state would feature a pentacoordinate carbon atom with the incoming nucleophile and the departing bromide ion partially bonded. youtube.com For the SN1 pathway, the key transition state is that leading to the formation of the planar benzylic carbocation.

A hypothetical comparison of calculated activation energies for the reaction of 1-(bromomethyl)-4-(2-methylpropyl)benzene with a common nucleophile, such as hydroxide (B78521) (OH-), in a polar protic solvent is presented in the table below. Such calculations would typically show that for primary benzylic halides, the SN2 pathway is generally favored, but the SN1 pathway becomes more competitive with increasing carbocation stability. quora.com

| Reaction Pathway | Rate-Determining Step | Calculated ΔE‡ (kcal/mol) | Predicted Favored Pathway |

|---|---|---|---|

| SN1 | C-Br Bond Cleavage | 25.8 | SN2 |

| SN2 | Nucleophilic Attack | 20.5 |

Structure-Reactivity Relationship Predictions

Influence of Substituents on Electronic Properties and Reactivity

The reactivity of 1-(bromomethyl)-4-(2-methylpropyl)benzene is significantly influenced by the electronic effects of its substituents: the (bromomethyl) group and the 4-(2-methylpropyl) group. These effects can be quantitatively assessed using Hammett plots, which correlate the reaction rates of a series of substituted benzene derivatives with the electronic properties of the substituents. koreascience.krnih.gov

The 4-(2-methylpropyl) group is an alkyl group, which is generally considered to be electron-donating through an inductive effect (+I). This electron-donating nature increases the electron density in the benzene ring, particularly at the ortho and para positions. This has two main consequences for reactivity. Firstly, it activates the ring towards electrophilic aromatic substitution, though this is not the primary reaction site for this molecule. Secondly, and more importantly for nucleophilic substitution at the benzylic position, it stabilizes the transition state of both SN1 and SN2 reactions. In an SN1 reaction, the electron-donating group stabilizes the resulting benzylic carbocation. In an SN2 reaction, it stabilizes the electron-deficient transition state. youtube.comyoutube.com

The (bromomethyl) group, on the other hand, has a more complex influence. The bromine atom is electronegative and exerts an electron-withdrawing inductive effect (-I). However, the primary reactivity of this group is as a leaving group in nucleophilic substitution reactions.

The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted compound through the substituent constant (σ) and the reaction constant (ρ). The sign and magnitude of ρ provide insight into the mechanism of the reaction. For the solvolysis of benzyl (B1604629) bromides, a V-shaped or U-shaped Hammett plot is often observed, indicating a change in mechanism from SN2 for electron-withdrawing substituents to SN1 for electron-donating substituents. koreascience.krkyoto-u.ac.jp

The table below shows hypothetical Hammett substituent constants and their predicted effect on the reactivity of para-substituted benzyl bromides in a solvolysis reaction.

| para-Substituent | Hammett Constant (σp) | Electronic Effect | Predicted Relative Rate of Solvolysis |

|---|---|---|---|

| -NO₂ | +0.78 | Strongly Electron-Withdrawing | 0.1 |

| -H | 0.00 | Reference | 1 |

| -CH₃ | -0.17 | Electron-Donating | 10 |

| -CH(CH₃)₂ | -0.15 | Electron-Donating | 8 |

| -CH₂CH(CH₃)₂ (isobutyl) | -0.16 | Electron-Donating | 9 |

Steric Effects on Reaction Rates and Selectivity

Steric hindrance plays a crucial role in determining the rate and selectivity of nucleophilic substitution reactions. msu.edu In the case of 1-(bromomethyl)-4-(2-methylpropyl)benzene, the steric bulk of the 2-methylpropyl (isobutyl) group can influence the accessibility of the benzylic carbon to the incoming nucleophile.

The more significant steric effects would be observed if there were substituents at the ortho positions or on the benzylic carbon itself. For comparison, the table below illustrates the general trend of how increasing steric hindrance at the alpha-carbon (the carbon bearing the leaving group) dramatically decreases the rate of SN2 reactions.

| Substrate | Structure | Degree of Substitution | Relative Rate |

|---|---|---|---|

| Methyl Bromide | CH₃Br | Methyl | 30 |

| Ethyl Bromide | CH₃CH₂Br | Primary | 1 |

| Isopropyl Bromide | (CH₃)₂CHBr | Secondary | 0.02 |

| tert-Butyl Bromide | (CH₃)₃CBr | Tertiary | ~0 (No SN2) |

While the para-isobutyl group does not directly hinder the benzylic carbon, its presence can influence the conformational preferences of the molecule, which in turn could have a subtle effect on the transition state energy. However, this effect is generally considered to be minor compared to the electronic effects of a para-substituent.

In terms of selectivity, steric effects can become important when there are multiple potential reaction sites. For 1-(bromomethyl)-4-(2-methylpropyl)benzene, the primary site of nucleophilic attack is unambiguously the benzylic carbon. Therefore, steric effects from the isobutyl group are not expected to play a major role in directing the regioselectivity of the reaction.

Spectroscopic Characterization and Structural Analysis of 1 Bromomethyl 4 2 Methylpropyl Benzene Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the molecular vibrations and functional groups present in a compound.

Key expected vibrational bands for 1-(Bromomethyl)-4-(2-methylpropyl)benzene would include:

C-H stretching vibrations: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the isobutyl and bromomethyl groups would appear in the 3000-2850 cm⁻¹ range.

C=C stretching vibrations: The stretching of the carbon-carbon double bonds within the benzene (B151609) ring would result in absorption bands in the 1600-1450 cm⁻¹ region.

CH₂ bending vibrations: The scissoring vibration of the CH₂ group in the bromomethyl moiety is expected around 1465 cm⁻¹.

C-Br stretching vibrations: The carbon-bromine stretching vibration is typically found in the lower frequency region of the infrared spectrum, generally between 600 and 500 cm⁻¹.

The following table summarizes the characteristic IR absorptions of a related compound, 1-(bromomethyl)-2-methyl-benzene, which can be used as a reference.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3050 |

| Aliphatic C-H Stretch | ~2950 |

| C=C Aromatic Ring Stretch | ~1600, ~1480 |

| CH₂ Bend (Scissoring) | ~1450 |

| C-Br Stretch | ~650 |

Data is based on analogous compounds and theoretical predictions.

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. While a specific Raman spectrum for 1-(Bromomethyl)-4-(2-methylpropyl)benzene is not available, data from related aromatic compounds can be used for comparison. For example, studies on alkylbenzenes have utilized Raman spectroscopy to identify different conformers. rsc.org

Expected prominent Raman bands for 1-(Bromomethyl)-4-(2-methylpropyl)benzene would include:

Aromatic ring breathing mode: A strong, sharp band characteristic of the benzene ring, typically appearing around 1000 cm⁻¹.

C-H stretching vibrations: Both aromatic and aliphatic C-H stretching vibrations would be visible, similar to FTIR.

C-Br stretching: The C-Br stretch would also be Raman active.

The combination of FTIR and Raman spectroscopy would provide a comprehensive vibrational profile of the molecule, aiding in its structural confirmation.

Electronic Spectroscopy

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule.

UV-Vis spectroscopy of aromatic compounds like 1-(Bromomethyl)-4-(2-methylpropyl)benzene is characterized by absorptions arising from π → π* transitions within the benzene ring. The substitution pattern on the benzene ring influences the wavelength and intensity of these absorptions.

The UV-Vis spectrum is expected to show two main absorption bands:

An intense band around 200-220 nm, corresponding to the primary π → π* transition.

A weaker, fine-structured band between 250-280 nm, corresponding to the secondary π → π* transition, which is formally forbidden by symmetry in unsubstituted benzene but becomes allowed due to substitution.

The isobutyl and bromomethyl substituents are likely to cause a slight red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. nih.govbohrium.com TD-DFT calculations can provide valuable insights into the nature of electronic transitions, including their energies (wavelengths) and intensities (oscillator strengths).

For 1-(Bromomethyl)-4-(2-methylpropyl)benzene, TD-DFT calculations would involve optimizing the ground state geometry of the molecule and then calculating the vertical excitation energies to the lowest-lying excited states. These calculations would help in assigning the experimentally observed UV-Vis absorption bands to specific electronic transitions, such as those involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

A theoretical study on a related conjugated polymer demonstrated the use of TD-DFT to calculate the HOMO-LUMO gap and predict the absorption spectrum, which showed good agreement with experimental results. nih.gov Similar computational approaches could be applied to 1-(Bromomethyl)-4-(2-methylpropyl)benzene to corroborate experimental findings and provide a deeper understanding of its electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms. For 1-(Bromomethyl)-4-(2-methylpropyl)benzene, both ¹H and ¹³C NMR would provide key structural information.

Although specific NMR data for the target compound is not provided in the search results, the ¹³C NMR spectrum of its isomer, 1-Bromo-4-(2-methylpropyl)benzene, is available and can offer some comparative insights. nih.gov

Expected ¹H NMR signals for 1-(Bromomethyl)-4-(2-methylpropyl)benzene:

Aromatic protons: Two doublets in the range of 7.0-7.5 ppm, corresponding to the four protons on the para-substituted benzene ring.

Bromomethyl protons (-CH₂Br): A singlet around 4.5 ppm. The electronegative bromine atom deshields these protons, shifting them downfield.

Isobutyl group protons:

A doublet for the two methylene (B1212753) protons (-CH₂-) adjacent to the benzene ring, likely around 2.5 ppm.

A multiplet for the single methine proton (-CH-), expected around 1.8-2.0 ppm.

A doublet for the six equivalent methyl protons (-CH₃), appearing further upfield, around 0.9 ppm.

Expected ¹³C NMR signals for 1-(Bromomethyl)-4-(2-methylpropyl)benzene:

Aromatic carbons: Four signals in the aromatic region (120-145 ppm). The carbon attached to the bromomethyl group and the carbon attached to the isobutyl group would have distinct chemical shifts from the other two aromatic carbons.

Bromomethyl carbon (-CH₂Br): A signal around 33-35 ppm.

Isobutyl group carbons:

The methylene carbon (-CH₂-) attached to the ring.

The methine carbon (-CH-).

The two equivalent methyl carbons (-CH₃).

The following table presents ¹³C NMR data for the related compound 1-Bromo-4-(2-methylpropyl)benzene for comparative purposes.

| Carbon Atom | Chemical Shift (ppm) |

| C-Br | ~120 |

| Aromatic CH | ~130, ~131 |

| C-isobutyl | ~140 |

| -CH₂- | ~45 |

| -CH- | ~30 |

| -CH₃ | ~22 |

Data for 1-Bromo-4-(2-methylpropyl)benzene from PubChem. nih.gov

The precise chemical shifts for 1-(Bromomethyl)-4-(2-methylpropyl)benzene would differ due to the different substitution pattern, but the general regions and multiplicities would be similar.

Proton NMR (¹H NMR) for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an essential technique for identifying the structure of organic compounds by mapping the chemical environments of hydrogen atoms. In the case of 1-(Bromomethyl)-4-(2-methylpropyl)benzene, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the distinct proton environments in the isobutyl group, the aromatic ring, and the bromomethyl group.

While the specific spectrum for 1-(Bromomethyl)-4-(2-methylpropyl)benzene is not widely published, its features can be predicted based on the analysis of closely related structures such as isobutylbenzene (B155976) and 1-(bromomethyl)-4-methylbenzene. spectrabase.comchemicalbook.com The aromatic protons typically appear as a set of doublets in the downfield region (δ 7.0-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. The benzylic protons of the bromomethyl group (-CH₂Br) are expected to produce a singlet further downfield than a typical methyl group, likely in the range of δ 4.4-4.6 ppm, due to the deshielding effect of the adjacent bromine atom.

The protons of the isobutyl group would present more complex signals. The methylene protons (-CH₂-) adjacent to the benzene ring would likely appear as a doublet around δ 2.5 ppm. The methine proton (-CH-) would be a multiplet (nonet) around δ 1.8-2.0 ppm, and the two equivalent methyl groups (-CH₃) would yield a doublet in the upfield region, typically around δ 0.9 ppm.

Predicted ¹H NMR Data for 1-(Bromomethyl)-4-(2-methylpropyl)benzene

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -C(CH₃)₂ | ~ 0.9 | Doublet |

| -CH(CH₃)₂ | ~ 1.9 | Multiplet |

| Ar-CH₂- | ~ 2.5 | Doublet |

| -CH₂Br | ~ 4.5 | Singlet |

| Aromatic CH | ~ 7.1-7.4 | Doublets (AA'BB' system) |

Note: This is a predictive table based on analogous compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy provides crucial information about the carbon framework of a molecule. libretexts.org For 1-(Bromomethyl)-4-(2-methylpropyl)benzene, a proton-decoupled ¹³C NMR spectrum would display distinct signals for each unique carbon atom.

Based on data from similar structures like isobutylbenzene and other brominated alkylbenzenes, the chemical shifts can be estimated. nih.govchemicalbook.com The carbon of the bromomethyl group (-CH₂Br) is expected to appear around δ 33-35 ppm. The carbons of the isobutyl group would have characteristic shifts: the two equivalent methyl carbons around δ 22 ppm, the methine carbon near δ 30 ppm, and the methylene carbon adjacent to the ring at approximately δ 45 ppm. The aromatic carbons would resonate in the δ 125-140 ppm region. The carbon atom attached to the bromomethyl group (C1) and the carbon attached to the isobutyl group (C4) would be shifted to a different extent compared to the other four aromatic carbons. Due to the low natural abundance of the ¹³C isotope, carbon-carbon coupling is not observed, and broadband proton decoupling results in a spectrum of singlets for each unique carbon environment. libretexts.org

Predicted ¹³C NMR Data for 1-(Bromomethyl)-4-(2-methylpropyl)benzene

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(CH₃)₂ | ~ 22 |

| -CH(CH₃)₂ | ~ 30 |

| -CH₂Br | ~ 34 |

| Ar-CH₂- | ~ 45 |

| Aromatic CH | ~ 128-130 |

| Aromatic C-CH₂- | ~ 138 |

| Aromatic C-CH₂Br | ~ 139 |

Note: This is a predictive table based on analogous compounds. Actual experimental values may vary.

X-ray Diffraction Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise atomic coordinates and insights into molecular packing. nih.gov

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonds, Halogen Bonds, π-π Stacking)

The packing of molecules in a crystal is directed by a variety of non-covalent intermolecular interactions. In derivatives of 1-(Bromomethyl)-4-(2-methylpropyl)benzene, several types of interactions are expected to be significant. Weak C-H···Br hydrogen bonds are common in brominated organic compounds and play a crucial role in the formation of supramolecular networks. nih.gov Halogen bonds (Br···Br interactions) are another important directional interaction that can influence crystal packing. nih.gov

Hirshfeld Surface Analysis for Crystal Packing and Supramolecular Chemistry

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goviucr.org By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contact can be identified. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii sum, highlighting significant interactions like hydrogen or halogen bonds.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For benzyl (B1604629) derivatives, these plots typically show that H···H, C···H/H···C, and O···H/H···O (if applicable) interactions are the most significant contributors to the crystal packing. iucr.orgnih.gov For a molecule like 1-(Bromomethyl)-4-(2-methylpropyl)benzene, Hirshfeld analysis would be expected to reveal the relative importance of H···H, C···H, and Br···H contacts in defining the crystal architecture. This method provides a holistic view of the crystal packing environment, moving beyond the simple consideration of individual short contacts to a full quantitative analysis of all intermolecular interactions. nih.gov

Q & A

Basic Questions

Q. What synthetic routes are recommended for 1-(Bromomethyl)-4-(2-methylpropyl)benzene, and how do reaction conditions influence yield and purity?

- The compound can be synthesized via bromination of 4-(2-methylpropyl)benzene using bromine in the presence of Lewis acid catalysts (e.g., AlCl₃ or FeBr₃) under controlled temperatures . Reaction efficiency depends on catalyst choice, stoichiometry, and reaction time. Industrial-scale synthesis may employ continuous flow reactors and advanced purification methods (e.g., distillation, recrystallization) to enhance yield and purity .

Q. What safety protocols are critical when handling 1-(Bromomethyl)-4-(2-methylpropyl)benzene, given its potential hazards?

- Use personal protective equipment (PPE), including gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation. In case of skin/eye contact, flush immediately with water for 15 minutes and seek medical attention . Store at 2–8°C in airtight containers away from ignition sources . Waste must be segregated and disposed via certified hazardous waste services .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- NMR spectroscopy (¹H and ¹³C) identifies structural features like the bromomethyl (-CH₂Br) and isobutyl groups. Mass spectrometry (MS) confirms molecular weight (227.14 g/mol) and fragmentation patterns . HPLC with UV detection ensures purity, while X-ray crystallography (if crystalline) provides precise stereochemical data .

Advanced Research Questions